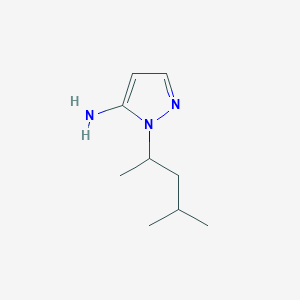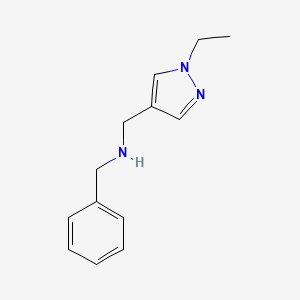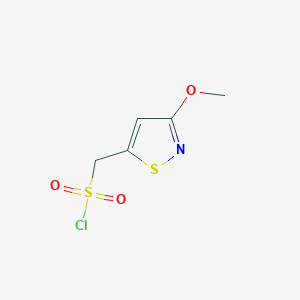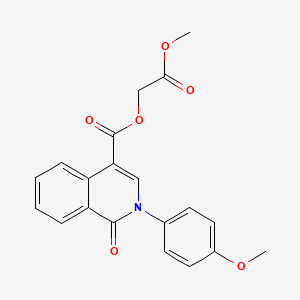![molecular formula C17H18N4O4 B2891219 3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-14-4](/img/structure/B2891219.png)
3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A new class of antimicrobial and antioxidant agents, based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, were synthesized by adopting a simple and efficient method .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be modulated in various ways. For instance, the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring can be modulated . The amide substituent and the benzoimidazol-2-one linker can also be modulated .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined using various spectroscopic techniques. For instance, synthesized compounds were characterized by spectral data of IR, 1H, 13C NMR and mass spectra .Applications De Recherche Scientifique
Hypoglycemic Activity
Research into thiazolidine-2,4-diones, which share structural similarities with the chemical , has shown these compounds to have significant hypoglycemic activity. They were evaluated for their effect on insulin-induced adipocyte differentiation and their hypoglycemic activity in diabetic mouse models, highlighting their potential in diabetes management (Oguchi et al., 2000).
Anti-arrhythmic Properties
Derivatives of imidazolidine-2,4-dione have been investigated for their anti-arrhythmic properties. Structural elucidation and evaluation of these compounds' effects on electrocardiogram outcomes in vitro and their anti-arrhythmic activity in vivo have shown promising results, with some compounds exhibiting properties of class Ia anti-arrhythmic agents (Pękala et al., 2005).
Antioxidant Evaluation
Imidazolopyrazole derivatives, related to the compound of interest, have demonstrated antioxidant properties. Their ability to protect DNA from damage induced by bleomycin points to their potential as protective agents against oxidative stress (Gouda, 2012).
Antimicrobial and Anticancer Activities
New heterocyclic derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising activity against various microbial strains and potent efficacy against cancer models, indicating their potential in developing new therapeutic agents (El-Sawy et al., 2010).
Anticonvulsant Activities
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-dione derivatives have been prepared and evaluated for their anticonvulsant activities, showing promising results in models used for the early identification of anticonvulsant candidates. This research suggests the compound's potential application in epilepsy management (Malik et al., 2014).
Mécanisme D'action
Target of Action
It is known that isoxazole derivatives, which are part of the compound’s structure, have a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
It has been suggested that the substitution of various groups on the isoxazole ring imparts different activity . This suggests that the compound may interact with its targets in a manner that depends on the specific substitutions present on the isoxazole ring.
Biochemical Pathways
It is known that isoxazole derivatives can affect a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been described that variants with fluorine functionalization can have a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Result of Action
It has been suggested that isoxazole derivatives can have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of isoxazole derivatives can be influenced by various factors, suggesting that the action of this compound may also be influenced by environmental conditions .
Safety and Hazards
Orientations Futures
Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propriétés
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(9-13-12-3-1-2-4-14(12)25-19-13)20-7-5-11(6-8-20)21-16(23)10-18-17(21)24/h1-4,11H,5-10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGFUEWYRKYXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2891136.png)

![N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride](/img/structure/B2891143.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)



![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)




![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)

